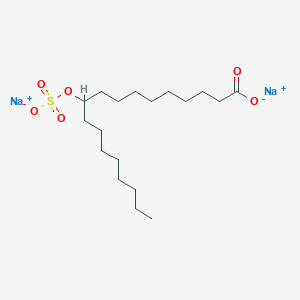
Disodium 9-(sulfooxy)stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium 9-(sulfooxy)stearate is typically synthesized by reacting 9-(sulfooxy)octadecanoic acid with sodium hydroxide. The reaction requires high temperatures and appropriate solvents to ensure complete conversion . Another method involves the action of sodium amalgam with stearic acid under moisture-free conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using stearic acid and sodium hydroxide. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 9-(sulfooxy)stearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to stearic acid.
Substitution: It can participate in substitution reactions where the sulfooxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, stearic acid, and various substituted stearates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Disodium 9-(sulfooxy)stearate has a wide range of applications in scientific research:
Mécanisme D'action
Disodium 9-(sulfooxy)stearate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to enhance the dispersion and solubility of hydrophobic compounds. The sulfooxy group interacts with water molecules, while the stearate chain interacts with hydrophobic substances, facilitating their emulsification and stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium stearate: A common soap ingredient with similar surfactant properties but lacks the sulfooxy group.
Sodium lauryl sulfate: Another surfactant with a shorter carbon chain and different functional groups.
Disodium laureth sulfosuccinate: A milder surfactant used in personal care products.
Uniqueness
Disodium 9-(sulfooxy)stearate is unique due to its specific combination of a long stearate chain and a sulfooxy group, which provides superior dispersion and wetting properties compared to other surfactants. This makes it particularly valuable in applications requiring high-performance surfactants .
Propriétés
Numéro CAS |
65151-76-0 |
|---|---|
Formule moléculaire |
C18H34Na2O6S |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
disodium;9-sulfonatooxyoctadecanoate |
InChI |
InChI=1S/C18H36O6S.2Na/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
Clé InChI |
VGTVRFVVWNDJDH-UHFFFAOYSA-L |
SMILES |
CCCCCCCCC(CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
65151-75-9 65151-76-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















